molecular formula C21H18ClN3 B11444727 2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11444727
M. Wt: 347.8 g/mol
InChI Key: DOGVOWZMDAYZTQ-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with substituted acetophenones. One common method is the multicomponent condensation reaction, where 2-aminopyridines react with arylglyoxals and Meldrum’s acid . This reaction is often carried out under solvent-free conditions using microwave irradiation, which provides a fast and efficient synthesis route .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives often involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate various signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorine-substituted phenyl ring and a methyl-substituted imidazo[1,2-a]pyridine core makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H18ClN3

Molecular Weight

347.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H18ClN3/c1-14-7-3-4-11-18(14)23-21-19(16-9-5-10-17(22)13-16)24-20-15(2)8-6-12-25(20)21/h3-13,23H,1-2H3

InChI Key

DOGVOWZMDAYZTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3C)C4=CC(=CC=C4)Cl

Origin of Product

United States

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